molecular formula C9H14N3O9P B1261021 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole

5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole

Cat. No. B1261021
M. Wt: 339.2 g/mol
InChI Key: JHLXDWGVSYMXPL-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole is a 1-(phosphoribosyl)imidazole having the phospho group at the 5'-position and a carboxyamino group at the 5-position on the imidazole ring. It has a role as an Escherichia coli metabolite. It derives from a carbamic acid. It is a conjugate acid of a 5-carboxylatoamino-1-(5-O-phosphonato-D-ribosyl)imidazole(3-).

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of 5-amino-1-(2-deoxy-β-D-ribofuranosyl)imidazole-4-carboxamide, also referred to as dZ, and its derivatives. For instance, Pochet and D'ari (1990) detailed the chemical synthesis of dZ and its 5'-triphosphate derivative (dZTP) from 2'-deoxyinosine, demonstrating its potential for polymerization using enzymes (Pochet & D'ari, 1990). Additionally, Wood et al. (1985) synthesized various 5-substituted imidazole-4-carboxamide ribonucleosides, evaluating their biological activity against certain viruses, indicating the relevance of these compounds in antiviral research (Wood et al., 1985).

Imidazole Derivatives in Medicinal Chemistry

Imidazole-based compounds, which include derivatives of 5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole, are significant in medicinal chemistry due to their diverse biological activities. Zhang et al. (2014) provided a comprehensive review of the developments in imidazole-based medicinal chemistry, emphasizing their broad spectrum of bioactivities including anticancer, antifungal, and antiviral effects (Zhang et al., 2014).

Pharmacological Applications

The pharmacological applications of imidazole derivatives extend to various domains. For example, Yanagisawa et al. (1996) studied imidazole-5-carboxylic acids and their derivatives, exploring their antagonistic activities to certain receptors, which is crucial in developing new therapeutic agents (Yanagisawa et al., 1996). Moreover, Chu et al. (1983) described a method for attaching amines to oligonucleotides or nucleic acids, which could have implications in drug delivery and genetic research (Chu et al., 1983).

properties

Product Name

5-carboxyamino-1-(5-phospho-D-ribosyl)imidazole

Molecular Formula

C9H14N3O9P

Molecular Weight

339.2 g/mol

IUPAC Name

[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazol-4-yl]carbamic acid

InChI

InChI=1S/C9H14N3O9P/c13-6-4(2-20-22(17,18)19)21-8(7(6)14)12-3-10-1-5(12)11-9(15)16/h1,3-4,6-8,11,13-14H,2H2,(H,15,16)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1

InChI Key

JHLXDWGVSYMXPL-XVFCMESISA-N

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC(=O)O

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)NC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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